1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

Catalog No.
S1893341
CAS No.
22711-23-5
M.F
C14H9ClO2
M. Wt
244.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

CAS Number

22711-23-5

Product Name

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione

IUPAC Name

1-(4-chlorophenyl)-2-phenylethane-1,2-dione

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H

InChI Key

QDCKVAZDINMMHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl

1-(4-Chlorophenyl)-2-phenylethane-1,2-dione (4-chlorobenzil) is an unsymmetrical, halogenated α-diketone widely utilized as a specialized photoinitiator precursor, a regioselective building block in heterocyclic synthesis, and a potent inhibitor of mammalian carboxylesterases[1]. Unlike its symmetrical parent compound, benzil, the presence of a single electron-withdrawing chlorine atom at the para position polarizes the adjacent carbonyl group. This structural asymmetry fundamentally alters its photochemical behavior and susceptibility to nucleophilic attack [2]. In industrial and laboratory procurement, 4-chlorobenzil is prioritized when standard symmetrical diketones fail to provide the necessary regiocontrol in condensation reactions or when formulating advanced UV-curing systems that require extended free-radical lifetimes.

Substituting 4-chlorobenzil with generic symmetrical analogs, such as unsubstituted benzil or 4,4'-dichlorobenzil, critically compromises processability and application performance. In the synthesis of complex heterocycles like imidazoles, symmetrical precursors restrict the structural diversity of the final products, while randomly substituted unsymmetrical analogs often yield intractable mixtures of regioisomers that require costly chromatographic separation[1]. Furthermore, in photochemical applications, symmetrical benzil derivatives form triphenylimidazolyl dimers that exhibit rapid radical recombination rates, severely limiting photoinitiation efficiency [2]. The specific polarization provided by the single chlorine atom in 4-chlorobenzil ensures exclusive regioselectivity during nucleophilic addition and extends the half-life of generated radical species, making it non-interchangeable for high-performance optical and synthetic workflows.

Absolute Regiocontrol in Nucleophilic Condensation for Imidazole Synthesis

The synthesis of unsymmetrical 1,4,5-trisubstituted imidazoles requires precise control over the initial nucleophilic attack on the α-diketone precursor. Research demonstrates that the electron-withdrawing chlorine atom in 4-chlorobenzil highly activates the adjacent carbonyl group. Consequently, nucleophilic attack by iminophosphoranes or amines occurs exclusively at the carbonyl attached to the 4-chlorophenyl ring, leading to the exclusive formation of 4-(4-chlorophenyl)imidazoles without the formation of mixed regioisomers [1]. In contrast, utilizing non-polarized or symmetrically substituted benzils restricts the synthesis to symmetrical heterocycles, while other unsymmetrical diketones often yield 1:1 regioisomer mixtures that drastically reduce isolated yields.

Evidence DimensionRegioselectivity of nucleophilic attack
Target Compound Data100% regioselective attack at the 4-chlorophenyl-adjacent carbonyl
Comparator Or BaselineUnpolarized unsymmetrical diketones (yield mixed regioisomers) / Symmetrical benzil (yields only symmetrical products)
Quantified DifferenceComplete elimination of regioisomer byproducts
ConditionsCondensation with amines/iminophosphoranes in standard organic solvents

Eliminates the need for costly downstream chromatographic separation of regioisomers, maximizing yield and process efficiency in pharmaceutical intermediate synthesis.

Extended Radical Lifetime in Hexaarylbiimidazole (HABI) Photoinitiators

4-Chlorobenzil is a critical precursor for the synthesis of unsymmetrical 2,4,5-triphenylimidazole dimers (HABIs), which are high-performance photoinitiators for UV-curable coatings and photoresists. The structural asymmetry inherited from 4-chlorobenzil results in dimers that, upon UV irradiation, cleave into imidazolyl radicals with significantly extended free-radical lifetimes [1]. Patent data and photochemical studies indicate that these unsymmetrical radicals show a markedly reduced tendency to recombine into the inactive dimer form compared to radicals generated from symmetrical benzil-derived precursors. This extended active state directly translates to higher quantum yields for polymerization initiation.

Evidence DimensionRadical recombination tendency
Target Compound DataReduced recombination rate; extended free-radical half-life
Comparator Or BaselineSymmetrical benzil-derived dimers (rapid recombination)
Quantified DifferenceSubstantial increase in active radical lifetime and imaging speed
ConditionsUV irradiation (200-420 nm) in photopolymerizable compositions

Allows formulators to achieve faster curing speeds and higher photoimaging sensitivity at lower photoinitiator concentrations.

Potent and Selective Inhibition of Mammalian Carboxylesterases

In pharmacokinetic profiling, distinguishing between esterase-mediated prodrug cleavage and cytochrome P450 metabolism is essential. 4-Chlorobenzil belongs to a specialized class of 1,2-diphenylethane-1,2-dione analogues identified as highly potent inhibitors of mammalian carboxylesterases (CES1 and CES2). Assays demonstrate that these benzil derivatives inhibit CES activity with Ki values in the low nanomolar range, effectively blocking the hydrolysis of ester-containing drugs and prodrugs in liver microsome preparations [1]. Furthermore, they exhibit excellent selectivity, showing no inhibitory activity toward human acetylcholinesterase or butyrylcholinesterase, a critical advantage over broad-spectrum serine hydrolase inhibitors like fluorophosphonates.

Evidence DimensionEnzyme inhibition potency (Ki) and selectivity
Target Compound DataLow nanomolar Ki for CES; zero inhibition of AChE/BChE
Comparator Or BaselineBroad-spectrum esterase inhibitors (e.g., fluorophosphonates)
Quantified DifferenceOrders of magnitude higher selectivity for CES over cholinesterases
ConditionsIn vitro liver microsome assays and recombinant CES enzyme profiling

Provides DMPK researchers with a highly selective tool to isolate and quantify specific metabolic pathways without off-target cholinesterase interference.

Synthesis of Unsymmetrical Heterocyclic Active Pharmaceutical Ingredients (APIs)

Ideal for workflows requiring the regioselective construction of 1,4,5-trisubstituted imidazoles or quinoxalines, where avoiding regioisomer mixtures is critical for yield and purity [1].

Formulation of High-Sensitivity UV-Curable Resins and Photoresists

The preferred precursor for synthesizing unsymmetrical hexaarylbiimidazole (HABI) photoinitiators, deployed in systems demanding rapid cure times and extended radical lifetimes [2].

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profiling

Utilized as a highly selective, low-nanomolar inhibitor of mammalian carboxylesterases to block ester prodrug hydrolysis in liver microsome assays, enabling the isolation of parallel metabolic pathways [3].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

244.0291072 g/mol

Monoisotopic Mass

244.0291072 g/mol

Heavy Atom Count

17

UNII

NX93J5ZDB7

Other CAS

22711-23-5

Wikipedia

(p-Chlorophenyl)phenylethanedione

Dates

Last modified: 08-16-2023

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